The compound is classified as a pyrazolo[3,4-b]pyridine derivative. Pyrazolo[3,4-b]pyridines are known for their biological activities and are often explored for their pharmacological properties. The specific structural features of this compound suggest it may exhibit significant biological activity, making it a candidate for further research in drug development.
The synthesis of 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid can be achieved through several methods. One prominent approach involves the formation of the pyrazole ring from a pre-existing pyridine structure or vice versa.
The molecular structure of 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid can be represented using various structural notations:
InChI=1S/C12H15N3O3/c1-6-8(4-5-9(16)17)12(18)13-11-10(6)7(2)14-15(11)3/h4-5H2,1-3H3,(H,13,18)(H,16,17)
This code provides a unique representation that describes the arrangement of atoms within the molecule.
The compound features:
The compound can participate in various chemical reactions typical of pyrazolo[3,4-b]pyridine derivatives:
These reactions are crucial for modifying the compound to enhance its efficacy or alter its properties for specific applications.
The mechanism of action for compounds like 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid typically involves interactions at the molecular level with biological targets:
These mechanisms highlight the potential therapeutic applications of this compound in treating various diseases.
While specific physical properties such as melting point and boiling point are not extensively documented for this compound in available literature, some general characteristics can be inferred:
Further studies are necessary to elucidate detailed physical properties which are essential for practical applications.
The applications of 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2